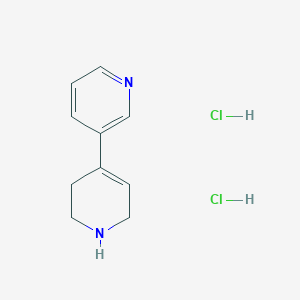

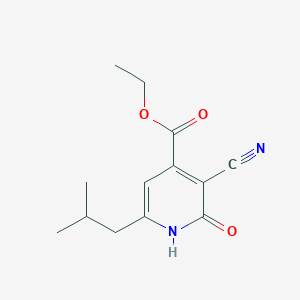

![molecular formula C10H14Cl2N4 B1430083 [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1351589-60-0](/img/structure/B1430083.png)

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The S-alkylation was performed using cesium carbonate as an alkaline base .Molecular Structure Analysis

The molecular structure of this compound is determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Antibacterial activity was determined by measuring the diameter of inhibition zone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include density, melting point, boiling point, and structure .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Scientific Field : Pharmaceutical Microbiology

- Application Summary : Compounds containing the 1,2,4-triazole moiety have been synthesized and evaluated for their in vitro antimicrobial activities . These compounds were obtained by cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media .

- Methods of Application : The compounds were screened for their in vitro antimicrobial activities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined .

- Results : Nine of the compounds had potential activity against Gram-positive bacteria (MIC = 3.91–500 μg/mL). Some compounds showed good activity especially against: Micrococcus luteus ATCC 10240 (MIC = 3.91−31.25 μg/mL), Bacillus subtilis ATCC 6633 (MIC = 15.63− 62.5 μg/mL), and Staphylococcus aureus ATCC 25923 (MIC = 15.63−125 μg/mL) .

Pharmacological Potentials

- Scientific Field : Medicinal Chemistry

- Application Summary : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Methods of Application : The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Nonlinear Optical Properties

- Scientific Field : Material Sciences

- Application Summary : Triazoles have gained attention for their applications in material sciences . Specifically, they have been studied for their nonlinear optical properties .

- Methods of Application : A comprehensive investigation was conducted using density functional theory (DFT) on novel derivatives of N‐substituted 2‐((5‐(3‐bromophenyl)‐4‐methyl‐4H‐1,2,4‐triazol‐3‐yl)thio)‐N‐ phenylpropanamide .

- Results : Compound 7c exhibited significant linear polarizability and first and second hyperpolarizabilities, signifying its potential for nonlinear optical applications .

Anticancer Activity

- Scientific Field : Oncology

- Application Summary : Some compounds containing the triazole moiety have shown potential anticancer activity .

- Methods of Application : The compounds were evaluated for their ability to inhibit the proliferation of MCF-7 cancer cells .

- Results : Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Dye Adsorption

- Scientific Field : Environmental Science

- Application Summary : Some Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzoic acid) have been used for dye adsorption .

- Methods of Application : The complex 4 was used to selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

- Results : The complex 4 showed excellent photocatalytic capability in degradation of MB/MV .

Anti-Inflammatory and Analgesic Activity

- Scientific Field : Pharmacology

- Application Summary : Pyrazole ring-containing drugs, which are similar to triazoles, are known for their anti-inflammatory and analgesic properties . They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

- Methods of Application : These drugs are typically administered orally or intravenously .

- Results : The specific outcomes depend on the exact drug and the condition being treated, but generally, these drugs can reduce inflammation and pain .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9;;/h2-6H,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTMDQXZFHOCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)

![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)

![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)